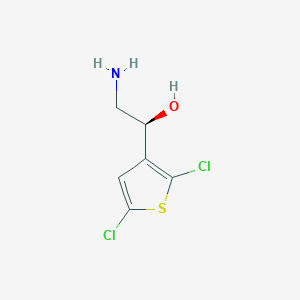
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an amino alcohol moiety attached to the thiophene ring. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Ring Chlorination: The thiophene ring is chlorinated at positions 2 and 5 using chlorine gas or other chlorinating agents under controlled conditions.
Amino Alcohol Formation: The chlorinated thiophene is then subjected to a reaction with an appropriate amino alcohol precursor, such as (S)-2-amino-1-ethanol, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of thiophene followed by a reaction with (S)-2-amino-1-ethanol. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives, such as the removal of chlorine atoms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(1S)-2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(1S)-2-Amino-1-(2,5-difluorothiophen-3-yl)ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine atoms.
(1S)-2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness: The presence of chlorine atoms on the thiophene ring in (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C6H7Cl2NOS |
|---|---|
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2/t4-/m1/s1 |
Clave InChI |
CPOLDZJVMKFDNN-SCSAIBSYSA-N |
SMILES isomérico |
C1=C(SC(=C1[C@@H](CN)O)Cl)Cl |
SMILES canónico |
C1=C(SC(=C1C(CN)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


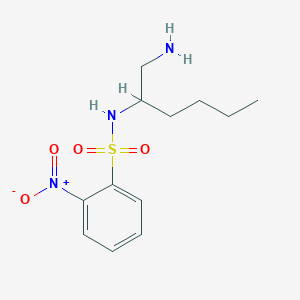

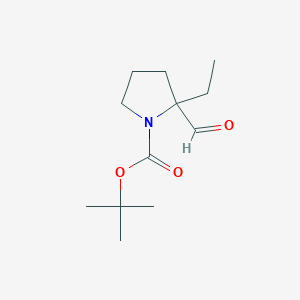
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
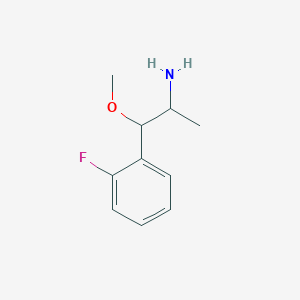
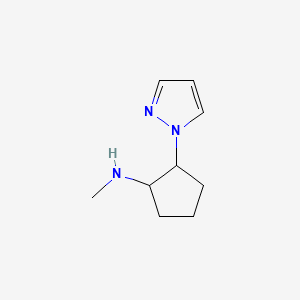
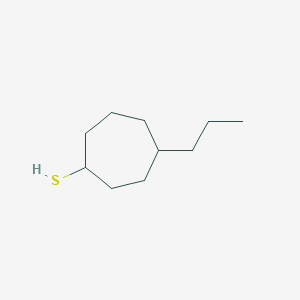
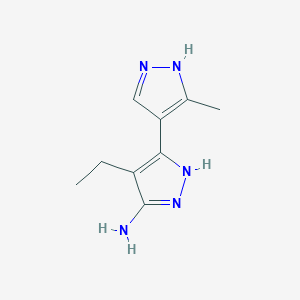

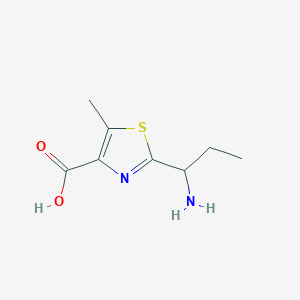
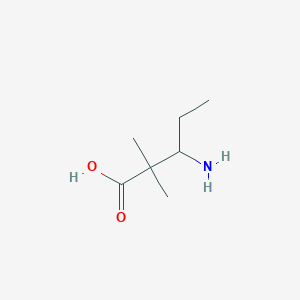
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)

